1-Hydroxy-2-methylsulfanylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-methylsulfanylimidazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-methylsulfanylimidazole typically involves the reaction of imidazole derivatives with methylthio reagents under controlled conditions. One common method includes the use of thionyl chloride and methylthio aniline as starting materials, followed by nucleophilic substitution and cyclization reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2-methylsulfanylimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Sulfides: Formed through reduction reactions.
Substituted Imidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Hydroxy-2-methylsulfanylimidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-methylsulfanylimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one
- 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione
Uniqueness
1-Hydroxy-2-methylsulfanylimidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C4H6N2OS |
---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
1-hydroxy-2-methylsulfanylimidazole |
InChI |
InChI=1S/C4H6N2OS/c1-8-4-5-2-3-6(4)7/h2-3,7H,1H3 |
InChI Key |
PKJRVTCWLBOPKP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CN1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.